3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride
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Overview
Description
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and an ethyl group attached to the triazole ring, along with a hydrochloride salt form. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-ethyl-1H-1,2,4-triazole.
Chloromethylation: The 1-ethyl-1H-1,2,4-triazole is then subjected to chloromethylation using formaldehyde and hydrochloric acid. This reaction introduces the chloromethyl group to the triazole ring.
Formation of Hydrochloride Salt: The final step involves the conversion of the chloromethylated product into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The triazole ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazoles where the chlorine atom is replaced by the nucleophile.
Oxidation: Oxidation can lead to the formation of triazole N-oxides.
Reduction: Reduction can yield various reduced forms of the triazole compound.
Scientific Research Applications
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The triazole ring can also interact with biological receptors, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)pyridine hydrochloride
- 2-(chloromethyl)-4-methoxyl-3,5-dimethylpyridine hydrochloride
- 3-(chloromethyl)-2-methylpyridine hydrochloride
Uniqueness
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride is unique due to the presence of both a chloromethyl group and an ethyl group on the triazole ring. This specific substitution pattern imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H9Cl2N3 |
---|---|
Molecular Weight |
182.05 g/mol |
IUPAC Name |
3-(chloromethyl)-1-ethyl-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-2-9-4-7-5(3-6)8-9;/h4H,2-3H2,1H3;1H |
InChI Key |
MGVRCJIOADYBKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=N1)CCl.Cl |
Origin of Product |
United States |
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